molecular formula C14H18N4O3S2 B11458577 N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11458577
M. Wt: 354.5 g/mol
InChI Key: MTIUWBDJUYEUEE-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both a sulfonamide group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing groups.

    Reduction: This can affect the imidazole ring or the sulfonamide group.

    Substitution: This can occur at different positions on the phenyl ring or the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study enzyme interactions and other biological processes.

    Medicine: This compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the imidazole ring can interact with metal ions or other active sites in proteins. These interactions can disrupt normal cellular processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: shares similarities with other sulfonamide and imidazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H18N4O3S2

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C14H18N4O3S2/c1-17(2)23(20,21)12-6-4-11(5-7-12)16-13(19)10-22-14-15-8-9-18(14)3/h4-9H,10H2,1-3H3,(H,16,19)

InChI Key

MTIUWBDJUYEUEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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